molecular formula C9H14N2 B1330052 2-Phenylpropane-1,2-diamine CAS No. 5257-35-2

2-Phenylpropane-1,2-diamine

Cat. No.: B1330052
CAS No.: 5257-35-2
M. Wt: 150.22 g/mol
InChI Key: QWTBDURSHGHHTA-UHFFFAOYSA-N
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Description

2-Phenylpropane-1,2-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of 1,2-propanediamine, where one of the hydrogen atoms on the carbon chain is replaced by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpropane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of 2-phenyl-1,2-propanediol with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the diamine compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as hydrogenation, amination, and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.

Scientific Research Applications

2-Phenylpropane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine: The parent compound without the phenyl group.

    2-Phenyl-1,3-propanediamine: A structural isomer with the phenyl group on a different carbon atom.

    1,2-Diaminopropane: Another isomer with different spatial arrangement of the amino groups.

Uniqueness

2-Phenylpropane-1,2-diamine is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Biological Activity

2-Phenylpropane-1,2-diamine, also known by its CAS number 5257-35-2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

The molecular formula of this compound is C₉H₁₄N₂. It is a derivative of 1,2-propanediamine where one hydrogen atom on the carbon chain is substituted by a phenyl group. This structural modification allows the compound to interact with various biological targets and pathways.

Target Enzymes:
Research indicates that compounds with a similar structure to this compound may inhibit aminopeptidase N (APN), a zinc-dependent transmembrane exopeptidase involved in various physiological processes. The inhibition of APN can affect cellular functions such as growth and differentiation.

Biochemical Pathways:
The compound may influence the phenylpropanoid pathway, which is crucial for the biosynthesis of numerous organic compounds. This pathway's modulation can have downstream effects on plant metabolism and potentially on human health through dietary components.

Molecular Interactions:
At a molecular level, this compound can bind to specific receptors or enzymes, modulating their activity. Such interactions can lead to various biological effects depending on the target involved.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity. It has been tested against several bacterial strains and has shown promising results in inhibiting growth.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

Recent research highlighted the use of this compound in drug development. For instance:

  • Anticancer Activity: A study demonstrated that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including liver cancer (HepG2) and breast cancer cells .
  • Mechanistic Insights: In vitro assays revealed that the compound could disrupt cellular signaling pathways critical for cancer cell survival, leading to increased rates of apoptosis .

Biochemical Analysis

Biochemical assays have shown that this compound can participate in various reactions:

  • Oxidation: It can be oxidized to form imines or nitriles.
  • Reduction: Reduction reactions can yield different amines.
  • Substitution Reactions: The phenyl group can engage in electrophilic aromatic substitution reactions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of specific bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits aminopeptidase N

Properties

IUPAC Name

2-phenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTBDURSHGHHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967001
Record name 2-Phenylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5257-35-2
Record name 1,2-Propanediamine, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005257352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropane-1,2-diamine
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